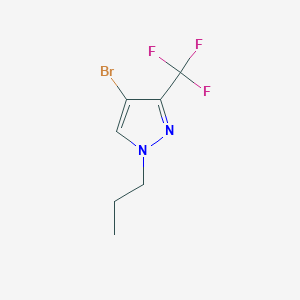

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole

Overview

Description

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is a pyrazole derivative . Pyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . This compound is a heteroaryl halide .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular formula of this compound is C7H8BrF3N2 . The InChI code for this compound is 1S/C7H8BrF3N2/c1-2-3-13-4-5 (8)6 (12-13)7 (9,10)11/h4H,2-3H2,1H3 .Chemical Reactions Analysis

4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The molecular weight of this compound is 257.05 . The compound should be stored in a refrigerated and well-ventilated place .Scientific Research Applications

Copper-catalyzed Chemoselective Synthesis

A study by Lu et al. (2019) details the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives to prepare a series of 4-trifluoromethyl pyrazoles. This method offers moderate to excellent yields with excellent regioselectivity under mild conditions, demonstrating the compound's utility in synthesizing pyrazole derivatives with trifluoromethyl groups (Lu et al., 2019).

Site‐Selective Functionalization

Schlosser et al. (2002) describe the regioflexible conversion of simple heterocyclic materials into isomers and congeners, highlighting the selective functionalization at different positions of trifluoromethyl-substituted pyrazoles. This flexibility in functionalization underscores the versatility of these compounds in synthetic chemistry (Schlosser et al., 2002).

Tautomerism Study

Trofimenko et al. (2007) investigated the tautomerism of 4-bromo-1H-pyrazoles in the solid state and in solution, providing insight into the structural dynamics of these compounds. Their findings contribute to a deeper understanding of the chemical behavior of brominated pyrazoles (Trofimenko et al., 2007).

Stereoselective Synthesis

Zhang et al. (2012) reported on the highly stereoselective synthesis of novel trifluoromethylated trans-dihydrofuro[2,3-c]pyrazoles, showcasing an efficient approach to synthesizing these derivatives with high stereoselectivity and good to excellent yields (Zhang et al., 2012).

Domino Cyclization/Trifluoromethylation

Wang et al. (2017) described a copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles via a remarkable domino sequence of cyclization, trifluoromethylation, and detosylation. This one-step process from α,β-alkynic tosylhydrazones to 4-CF3 N-H pyrazole cores demonstrates an innovative method for incorporating trifluoromethyl groups into pyrazoles (Wang et al., 2017).

Safety and Hazards

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

Target of Action

Pyrazole derivatives have been reported to interact with various biological targets, such as acetylcholinesterase .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, potentially inhibiting or activating biochemical processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Result of Action

It’s worth noting that pyrazole derivatives can have diverse biological activities, depending on their specific structures and targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and more.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction, which are crucial processes in cellular energy metabolism . Additionally, it affects energy-dependent and independent calcium uptake, indicating its potential impact on calcium signaling pathways . These interactions highlight the compound’s ability to modulate key biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can negatively impact various cellular components, including lipids, proteins, and DNA. Furthermore, the compound’s interaction with acetylcholinesterase, an enzyme involved in neurotransmission, can lead to altered nerve pulse transmission and behavioral changes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, such as those involved in oxidative phosphorylation, thereby disrupting cellular energy production . Additionally, the compound’s ability to modulate calcium uptake suggests its interaction with calcium channels or transporters . These molecular interactions contribute to the compound’s overall impact on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under refrigerated conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic processes . These temporal effects highlight the importance of monitoring the compound’s stability and its long-term impact on cellular systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . For instance, high doses of the compound have been associated with increased oxidative stress, cellular damage, and behavioral changes in animal models . These dosage-dependent effects underscore the need for careful consideration of dosage levels in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical profile. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can affect its activity and function. These factors contribute to the compound’s overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action.

Properties

IUPAC Name |

4-bromo-1-propyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2/c1-2-3-13-4-5(8)6(12-13)7(9,10)11/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTVRIMIISMVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)

![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)